Ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate is a chemical compound that belongs to the quinazoline family, characterized by its unique structure and potential applications in pharmaceuticals. This compound features a quinazoline ring, which is a bicyclic structure containing both benzene and pyrimidine rings. The presence of the 4-chlorophenyl group enhances its biological activity, making it a subject of interest in medicinal chemistry.
Ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate can be sourced from various chemical suppliers and is often utilized in research settings for its potential therapeutic properties. It is cataloged in databases such as PubChem, where detailed information regarding its structure and properties can be found .
This compound is classified as an organic heterocyclic compound due to the presence of nitrogen atoms within its ring structure. Its systematic name reflects its chemical composition, which includes ethyl, chlorophenyl, and quinazoline components.
The synthesis of ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate typically involves multi-step reactions that may include:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yields and purity.
Ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate has a molecular formula of . Its structure can be represented as follows:
The InChI key for this compound is VUUITUUENPOMIU-UHFFFAOYSA-N, which provides a unique identifier for chemical substances in databases . The compound's molecular weight is approximately 315.76 g/mol.
Ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate can participate in various chemical reactions, including:
Technical details such as reaction kinetics and mechanisms are essential for understanding these processes.
The mechanism of action for compounds like ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate typically involves interaction with biological targets such as enzymes or receptors. This compound may exhibit inhibitory effects on specific pathways, potentially leading to therapeutic outcomes in conditions like cancer or inflammation.
Data on specific target interactions and downstream effects would be necessary for a comprehensive understanding of its pharmacodynamics.
Relevant data from experimental studies would provide further insights into these properties.
Ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate has several potential applications in scientific research, particularly in medicinal chemistry. Its derivatives may be explored for:
The foundational synthesis of ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate begins with the cyclocondensation of anthranilic acid derivatives and 4-chlorobenzaldehyde. This reaction typically employs triethyl orthoformate as the carbonyl source under reflux conditions in anhydrous toluene or acetic acid. The process involves initial Schiff base formation between anthranilic acid and the aldehyde, followed by cyclodehydration to form the quinazolinone core. Critical parameters include:
Table 1: Conventional Cyclocondensation Optimization Parameters
Parameter | Optimal Condition | Yield Impact | Side Products |
---|---|---|---|
Catalyst (1.2 mol%) | PW12 | 77% (vs. 30% uncatalyzed) | <5% imide byproducts |
Solvent | Toluene (reflux) | 63–68% | Dimers (8–12%) |
Temperature | 110°C (conventional) | 70% in 120 min | Hydrolyzed ester (15%) |
Aldehyde Substituent | 4-Cl-C₆H₄CHO | 55% | Oxazole intermediates (7%) |
Carboxylate functionalization at the C4-position employs ethyl chloroformate with 4-dimethylaminopyridine (DMAP) as an acylation catalyst. Key considerations:
Crude product purification employs gradient silica chromatography (ethyl acetate/hexane, 20→50%) or recrystallization from ethanol/water mixtures:
Tertiary alcohol oxidation to the carboxylate leverages 4-hydroxy-TEMPO (0.5–2 mol%) with KBr/NaOCl co-catalysts under O₂ atmosphere:
Table 2: Aerobic Oxidation Catalysts Performance
Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Atom Economy |
---|---|---|---|---|
TEMPO/KBr/NaOCl | 25 | 6 | 78 | 84% |
TEMPO/[Cu(bpy)Cl]/O₂ | 60 | 10 | 85 | 95% |
PW12/O₂ (solvent-free) | 100 | 3 | 77 | 91% |
Uncatalyzed KMnO₄ | 80 | 12 | 62 | 72% |
Microreactor systems integrate cyclocondensation, oxidation, and esterification:
Ball-milling (Retsch MM400) enables solid-state synthesis:
Table 3: Green Synthesis Method Comparison
Method | Reaction Time | Yield (%) | PMIᵃ | Energy Input (kJ/mol) | Key Advantage |
---|---|---|---|---|---|
Batch (toluene) | 8 h | 72 | 32 | 420 | Established protocol |
Continuous flow | 15 min | 92 | 8 | 85 | High productivity |
Mechanochemical | 45 min | 68 | 1 | 55 | Zero solvent, low energy |
Microwave/HPA (PW12) | 13 min | 77 | 3 | 110 | Rapid, catalyst recyclable |
ᵃPMI: Process Mass Intensity (lower = greener)
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 3233-90-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6
CAS No.: 25309-44-8